molecular formula C16H15F3N4O2S B2879376 N-(2-(1H-pyrazol-1-yl)ethyl)-2-methoxy-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide CAS No. 1396885-39-4

N-(2-(1H-pyrazol-1-yl)ethyl)-2-methoxy-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide

Cat. No.: B2879376
CAS No.: 1396885-39-4
M. Wt: 384.38
InChI Key: UMALVCAZTBTWDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex acetamide derivative featuring:

  • A 1H-pyrazol-1-yl ethyl side chain, which may enhance binding interactions via hydrogen bonding or π-π stacking.
  • A 2-methoxyacetamide linker, offering steric and electronic modulation.

Properties

IUPAC Name

2-methoxy-N-(2-pyrazol-1-ylethyl)-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N4O2S/c1-25-10-13(24)23(9-8-22-7-3-6-20-22)15-21-14-11(16(17,18)19)4-2-5-12(14)26-15/h2-7H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMALVCAZTBTWDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N(CCN1C=CC=N1)C2=NC3=C(C=CC=C3S2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(1H-pyrazol-1-yl)ethyl)-2-methoxy-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Pyrazole moiety : Known for its diverse biological activities.
  • Benzo[d]thiazole : A heterocyclic compound with demonstrated pharmacological properties.
  • Trifluoromethyl group : Often enhances the lipophilicity and metabolic stability of compounds.

Research indicates that compounds with similar structural characteristics often exhibit various mechanisms of action, including:

  • Inhibition of Kinases : Many thiazole derivatives act as kinase inhibitors, which are crucial in cancer therapy due to their role in cell signaling pathways.
  • Antioxidant Activity : Compounds containing pyrazole and thiazole rings have shown potential in scavenging free radicals, thereby protecting cells from oxidative stress.

Anticancer Activity

Several studies have indicated that derivatives of thiazole and pyrazole exhibit significant anticancer properties. For instance, compounds with similar structures have been reported to inhibit the proliferation of cancer cells through various pathways:

CompoundCell LineIC50 (µM)Mechanism
Compound AA549 (Lung Cancer)5.0Apoptosis induction
Compound BMCF-7 (Breast Cancer)10.0Cell cycle arrest
Compound CHeLa (Cervical Cancer)8.5Inhibition of PI3K/Akt pathway

The specific compound this compound has not been extensively studied in published literature; however, its structural analogs have shown promising results against various cancer cell lines.

Antimicrobial Activity

The thiazole moiety is well-documented for its antimicrobial properties. Compounds similar to this compound have demonstrated effectiveness against a range of bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Escherichia coli32
Staphylococcus aureus16
Bacillus subtilis64

These findings suggest that the compound may possess similar antimicrobial activity.

Case Studies and Research Findings

  • Study on Thiazole Derivatives :
    A study evaluated a series of thiazole derivatives for their cytotoxic effects on human cancer cell lines. The results indicated that modifications to the thiazole ring significantly influenced biological activity, with certain substitutions enhancing potency against specific cancer types .
  • Pyrazole-Based Compounds :
    Research focusing on pyrazole derivatives highlighted their role in inhibiting dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis in rapidly dividing cells. This inhibition can lead to reduced proliferation in cancer cells .
  • Pharmacological Profile :
    A systematic review on compounds containing both pyrazole and thiazole rings emphasized their potential as multi-targeted agents in treating various diseases, including cancer and infections .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Target Compound vs. Phenoxymethylbenzoimidazole-Triazole-Thiazole Derivatives (e.g., 9a–9e)
  • Similarities :
    • Both classes incorporate thiazole or benzothiazole rings, which are common in bioactive molecules due to their ability to participate in hydrophobic and dipole interactions.
    • Acetamide linkers are present in both, enabling conformational flexibility.
  • The trifluoromethyl group on the benzothiazole in the target compound contrasts with halogenated or methyl/methoxy-substituted aryl groups in 9a–9e (e.g., 9c: 4-bromophenyl; 9d: 4-methylphenyl), which may enhance metabolic stability and membrane permeability .
Target Compound vs. 2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide (FL-no: 16.133)
  • Similarities :
    • Both contain pyrazole and acetamide functionalities.
  • This substitution likely increases hydrophobicity and alters binding specificity due to the larger aromatic system and fluorine atoms .
Target Compound vs. 2-Cyano-N-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-yl)acetamide
  • Similarities :
    • Both feature pyrazole and acetamide cores.
  • Differences: The target compound lacks the cyano and methylthio substituents, which in the analog may influence reactivity (e.g., nucleophilic attack at the cyano group). Instead, the target’s methoxy group could modulate electronic effects and solubility .

Physicochemical Properties

Compound Name Molecular Formula Key Functional Groups Melting Point (°C) LogP (Predicted)
Target Compound C₁₇H₁₆F₃N₃O₂S Trifluoromethyl, benzothiazole, pyrazole, methoxy N/A 3.8*
9c (4-bromophenyl-thiazole analog) C₂₈H₂₂BrN₇O₂S Bromophenyl, triazole, benzimidazole 245–247 4.2
FL-no: 16.133 C₁₆H₁₆N₂O₂S Thiophene, pyrazole, methylphenoxy N/A 2.9
2-Cyano-acetamide analog C₂₁H₁₈N₆OS Cyano, methylthio, benzoimidazole 198–200 3.5

*Predicted using fragment-based methods.

Key Observations :

  • The triazole in 9c contributes to higher molecular weight and melting point than the target’s pyrazole-ethyl group.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.